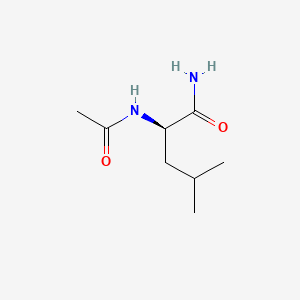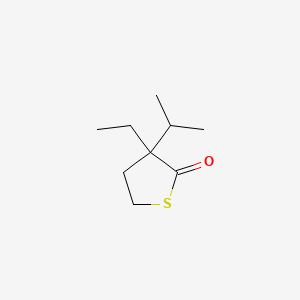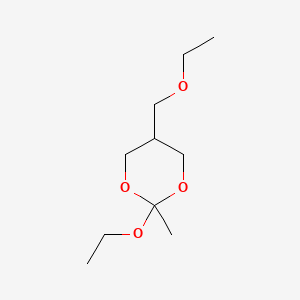
Ethyl 4-chloro-2-methoxypyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-2-methoxypyridine-3-carboxylate is an organic compound belonging to the pyridine family It is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 2nd position, and an ethyl ester group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-methoxypyridine-3-carboxylate typically involves the esterification of 4-chloro-2-methoxypyridine-3-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloro-2-methoxypyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 4th position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-2-methoxypyridine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Agricultural Chemistry: It can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Material Science: It is employed in the preparation of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-chloro-2-methoxypyridine-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, while the ester group can affect its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-chloro-3-methoxypyridine-2-carboxylate: Similar structure but with different positions of the methoxy and ester groups.
Methyl 4-chloro-2-methoxypyridine-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-bromo-2-methoxypyridine-3-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the chloro group at the 4th position and the methoxy group at the 2nd position provides distinct electronic and steric effects, making it a valuable compound in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C9H10ClNO3 |
|---|---|
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
ethyl 4-chloro-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-6(10)4-5-11-8(7)13-2/h4-5H,3H2,1-2H3 |
Clave InChI |
GQZWNNNSIOOACN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CN=C1OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)

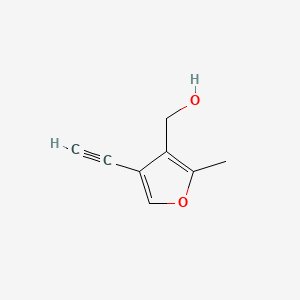
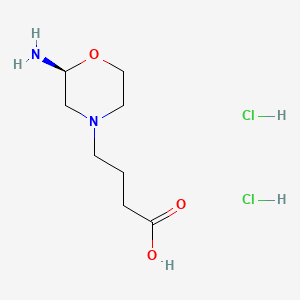
![sodium;N-[9-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide](/img/structure/B13836912.png)
![2-[N-(2-cyanoethyl)-4-[(2-cyano-3-nitrophenyl)diazenyl]anilino]ethyl acetate](/img/structure/B13836916.png)

![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)


